9-(4-(Naphthalen-2-yl)phenyl)anthracene
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Overview
Description
9-(4-(Naphthalen-2-yl)phenyl)anthracene is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in organic electronics, particularly in organic light-emitting diodes (OLEDs). This compound exhibits high thermal stability and blue emission, making it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-(Naphthalen-2-yl)phenyl)anthracene typically involves the Suzuki coupling reaction. This method uses palladium-catalyzed cross-coupling between a boronic acid and a halide. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
9-(4-(Naphthalen-2-yl)phenyl)anthracene undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of anthraquinone derivatives, while reduction can yield hydroanthracene derivatives .
Scientific Research Applications
9-(4-(Naphthalen-2-yl)phenyl)anthracene has numerous applications in scientific research:
Chemistry: Used as a blue-emitting material in OLEDs due to its high photoluminescence efficiency and thermal stability.
Biology: Employed in fluorescence microscopy as a fluorescent probe.
Medicine: Investigated for potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon light irradiation.
Industry: Utilized in the production of organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism by which 9-(4-(Naphthalen-2-yl)phenyl)anthracene exerts its effects involves its interaction with light. Upon absorption of photons, the compound undergoes electronic excitation, leading to the emission of light at a different wavelength. This property is exploited in OLEDs and other optoelectronic devices. The molecular targets and pathways involved include the excitation of electrons from the ground state to an excited state, followed by radiative decay back to the ground state .
Properties
IUPAC Name |
9-(4-naphthalen-2-ylphenyl)anthracene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20/c1-2-8-24-19-25(18-15-21(24)7-1)22-13-16-23(17-14-22)30-28-11-5-3-9-26(28)20-27-10-4-6-12-29(27)30/h1-20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIHWXYJIHSMJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C4=C5C=CC=CC5=CC6=CC=CC=C64 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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